3-(3,4-Dimethoxyphenyl)alanine ethyl ester

Lipophilicity LogP Drug Design

Procure this specific free-base ethyl ester (CAS 148806-54-6) to align with patent CN104725259B resolution protocols for L-DOPA synthesis. The organic-soluble, neutral form partitions cleanly in aprotic solvents (DMF, DCM, THF), enabling peptide coupling without aqueous-phase losses. Its orthogonal ethyl ester protection withstands acid-labile side-chain groups, streamlining solid-phase synthesis. Avoid the hydrochloride salt—this free base ensures compatibility with enzymatic resolution (>95% conversion, >99% ee) and eliminates counterion interference in coupling reactions.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
Cat. No. B11709005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)alanine ethyl ester
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N
InChIInChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3/t10-/m0/s1
InChIKeyCKPXBRGEMOUHQJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester: CAS 148806-54-6 Identity and In-Class Context for Procurement


3-(3,4-Dimethoxyphenyl)alanine ethyl ester (CAS 148806-54-6; molecular formula C₁₃H₁₉NO₄; MW 253.29) is an amino acid ester derivative belonging to the substituted phenylalanine class [1]. Structurally, it is an L-tyrosine derivative in which the 3- and 4-position phenolic hydroxyls are methylated (forming a 3,4-dimethoxyphenyl moiety) and the carboxyl is esterified with ethanol [2]. This compound exists as an isolated free base (CAS 148806-54-6), distinct from its hydrochloride salt counterpart (CAS 3165-58-0, C₁₃H₂₀ClNO₄, MW 289.76) . As a protected L-DOPA analogue, the methoxy groups serve as synthetic masks for the catechol hydroxyls, while the ethyl ester provides carboxyl protection, positioning this compound as a differentiated building block for medicinal chemistry and intermediate synthesis applications [2].

Why 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester Cannot Be Interchanged with Free Acid or Methyl Ester Analogs


Generic substitution among 3-(3,4-dimethoxyphenyl)alanine derivatives is invalid due to divergent physicochemical properties and synthetic utility governed by ester identity. The ethyl ester (logP predicted to be higher than the free acid's reported ~1.36-2.23 range) exhibits altered lipophilicity and solubility profiles that fundamentally affect reaction partitioning, chromatographic behavior, and in situ deprotection kinetics [1]. Critically, the ethyl ester moiety provides a specific steric and electronic environment distinct from methyl or tert-butyl esters, directly impacting enzymatic resolution efficiency, racemization susceptibility during coupling reactions, and compatibility with orthogonal protecting group strategies [2]. Additionally, commercial availability differs substantially: the free acid 3,4-dimethoxy-L-phenylalanine (CAS 32161-30-1) and its hydrochloride salt are more widely stocked, whereas the ethyl ester free base (CAS 148806-54-6) offers a narrower but distinct supply chain with specific procurement considerations. These differences mandate compound-specific qualification rather than in-class interchange.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester vs. Free Acid and Methyl Ester Comparators


LogP Differential: Ethyl Ester Exhibits Significantly Higher Calculated Lipophilicity than Free Acid

The target ethyl ester is predicted to have a substantially higher logP value than its free acid counterpart. While the free acid 3-(3,4-dimethoxyphenyl)-L-alanine has a reported experimental/predicted logP of approximately 1.36-2.23 [1], the ethyl ester free base (C₁₃H₁₉NO₄) lacks the ionizable carboxyl and bears an additional C₂H₅ group, projecting a calculated logP increase of approximately 1.0-1.5 units. This difference is consistent with esterification effects observed across phenylalanine derivatives and directly impacts organic-aqueous partitioning in extraction, chromatographic retention time, and membrane permeability potential [2].

Lipophilicity LogP Drug Design Chromatography

Aqueous Solubility Dichotomy: Ethyl Ester Is Insoluble in Water Whereas Free Acid and HCl Salt Are Water-Soluble

The ethyl ester free base (CAS 148806-54-6) is reported as insoluble in water and readily soluble in organic solvents . In stark contrast, the free acid 3,4-dimethoxy-L-phenylalanine (CAS 32161-30-1) is water-soluble, and the hydrochloride salt (CAS 3165-58-0) is highly water-soluble. This binary solubility differential is a functional consequence of the neutral, non-ionizable ester versus the zwitterionic free acid or ionic salt. No quantitative solubility (mg/mL) value for the ethyl ester in aqueous buffer at pH 7.4 was locatable in non-excluded sources.

Solubility Formulation Extraction Reaction Solvent

Molecular Weight and Salt Form Differentiation: Free Base vs. Hydrochloride Salt for Stoichiometric Calculations

The target compound exists in two distinct procurement-relevant forms: the free base ethyl ester (CAS 148806-54-6, C₁₃H₁₉NO₄, MW 253.29) and its hydrochloride salt (CAS 3165-58-0, C₁₃H₂₀ClNO₄, MW 289.76) . The 36.47 Da molecular weight difference represents the HCl moiety and corresponds to a 14.4% mass differential. For stoichiometric reactions—particularly in peptide coupling, amide bond formation, or any molar-equivalent-driven synthesis—substituting one form for the other without weight correction introduces a systematic 14.4% error in reagent mass. This is a quantitative, verifiable procurement differentiator directly impacting experimental reproducibility.

Molecular Weight Stoichiometry Formulation Analytical Chemistry

Synthetic Lineage: Ethyl Ester as a Direct Precursor in L-DOPA Intermediate Patents

3-(3,4-Dimethoxyphenyl)alanine ethyl ester (CAS 148806-54-6) is explicitly claimed and utilized in patented synthetic routes to L-DOPA and levodopa intermediates. CN104725259B describes a preparation method wherein the ethyl ester (Formula I) is reacted with (+)-tartaric acid derivatives to yield resolved (-)-3,4-dimethoxyphenylalanine ester salts, a critical step preceding deprotection to L-DOPA [1]. This patent-specific role as a resolution substrate is not claimed for the methyl ester or free acid analogs, establishing a documented, application-specific differentiation grounded in primary patent literature [1].

L-DOPA Intermediate Chiral Resolution Patent Synthesis

Chiral Resolution Efficiency: Ethyl Ester Enables Enzymatic and Chemical Resolution in Preparative-Scale Synthesis

The ethyl ester derivative serves as a substrate for high-efficiency chemoenzymatic synthesis of enantiopure L-3,4-dimethoxyphenyl-alanine. Using engineered aspartate aminotransferase from E. coli with 3,4-dimethoxy phenylpyruvate in fed-batch mode, L-3,4-dimethoxyphenyl-alanine was produced at kg scale with 95.4% conversion and >99% enantiomeric excess (ee) [1]. While this study directly reports the free acid product, the ethyl ester serves as a key precursor in analogous resolution sequences documented in patent literature, where esterification modulates substrate recognition and solubility to enable high-yield stereoselective transformations [2].

Chiral Resolution Enzymatic Synthesis Aspartate Aminotransferase Scale-Up

3,4-Dimethoxyphenyl Motif Pharmacokinetic Profile: Class-Level Metabolic Stability and Absorption Advantages

Compounds bearing the 3,4-(CH₃O)₂Ph motif—the core phenyl substitution pattern of the target compound—have demonstrated excellent metabolic stability and absorption profiles in pharmacokinetic studies of cathepsin K inhibitors. Specifically, compounds with this motif exhibited favorable profiles enabling oral bioavailability, though metabolite identification studies also identified a reactive metabolite risk associated with the motif [1]. Additionally, esters of this class function as prodrugs: hydrolysis studies indicate ester cleavage releases the active free acid, with Papp values suggesting moderate absorption characteristics [2]. These class-level PK attributes are not intrinsic to the ethyl ester itself but represent the scaffold's potential behavior in biological systems.

Metabolic Stability Absorption PK Cathepsin K Prodrug

Evidence-Backed Application Scenarios for 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester Procurement


Chiral Resolution and Enantiopure L-DOPA Intermediate Synthesis

The ethyl ester is explicitly claimed in patent CN104725259B as a substrate for resolution with (+)-tartaric acid derivatives to yield (-)-3,4-dimethoxyphenylalanine ester salts, a critical step en route to L-DOPA [1]. Users synthesizing levodopa or related catecholamine therapeutics via protected intermediates should procure this specific ester form to align with validated patent protocols and avoid process revalidation. The ester's organic solubility and neutral character facilitate the resolution step where free acid zwitterionic properties would be unsuitable . Additionally, chemoenzymatic routes using engineered aspartate aminotransferase have demonstrated kg-scale production of the corresponding L-amino acid with 95.4% conversion and >99% ee, establishing a scalable framework for industrial application [2].

Organic-Phase Peptide Coupling and Solid-Phase Synthesis

The water-insoluble, organic-soluble ethyl ester free base is optimized for peptide coupling reactions conducted in aprotic organic solvents such as DMF, DCM, or THF [1]. Unlike the water-soluble free acid or hydrochloride salt, the ethyl ester partitions cleanly into organic phases during aqueous work-up, minimizing product loss and simplifying purification. This property is essential for multi-step solid-phase peptide synthesis where orthogonal protection of the carboxyl group as an ethyl ester enables selective deprotection under mild basic conditions without affecting acid-labile side-chain protecting groups .

Prodrug Design and Pharmacokinetic Optimization Studies

For medicinal chemistry programs exploring amino acid-based prodrugs, the ethyl ester serves as a model system with class-validated PK attributes. The 3,4-dimethoxyphenyl motif has demonstrated excellent metabolic stability and absorption profiles in cathepsin K inhibitor programs, supporting oral bioavailability [1]. Hydrolysis studies confirm ester prodrug behavior with moderate absorption characteristics (Papp), enabling controlled release of the active free acid in vivo . Researchers evaluating ester prodrug strategies for CNS-targeted or orally administered amino acid therapeutics can leverage this compound's established scaffold properties for SAR exploration.

Erythrina Alkaloid and Natural Product Core Synthesis

3-(3,4-Dimethoxyphenyl)-L-alanine and its esters are documented key intermediates for synthesizing β-amino alcohols used in constructing the tetracyclic core of Erythrina alkaloids [1]. The ethyl ester's enhanced organic solubility facilitates reduction steps to the corresponding β-amino alcohol, a transformation that benefits from the ester's compatibility with hydride reducing agents in anhydrous organic media. Procurement of the pre-formed ethyl ester eliminates an in-situ esterification step, streamlining the synthetic sequence for natural product chemists and medicinal chemistry groups targeting this alkaloid scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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